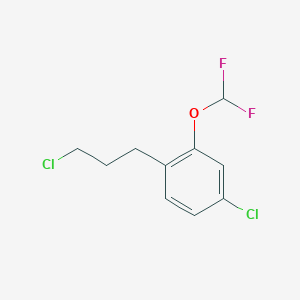
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated ketone, characterized by the presence of two bromine atoms and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one can be synthesized through a multi-step process. One common method involves the Friedel-Crafts acylation of a benzene derivative, followed by bromination. The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and a brominating agent like bromine or N-bromosuccinimide (NBS) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Alcohols.
Oxidation: Carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atoms and the ketone group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
1-Bromo-3-phenylpropane: Lacks the ketone group and has different reactivity.
4-Bromomethylbenzene: Lacks the propan-2-one moiety and has different applications.
3-Bromo-1-phenylpropan-1-one: Similar structure but different positioning of the bromine atom.
Propriétés
Formule moléculaire |
C10H10Br2O |
|---|---|
Poids moléculaire |
305.99 g/mol |
Nom IUPAC |
1-bromo-3-[4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O/c11-6-9-3-1-8(2-4-9)5-10(13)7-12/h1-4H,5-7H2 |
Clé InChI |
ILDGNEVCVNQEMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)

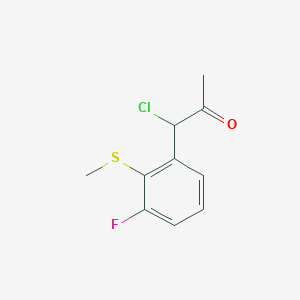
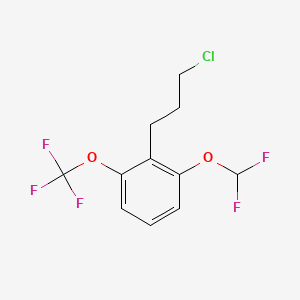
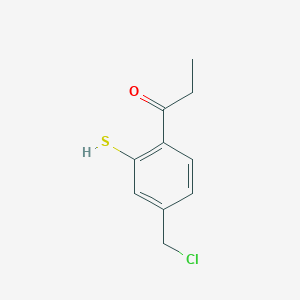
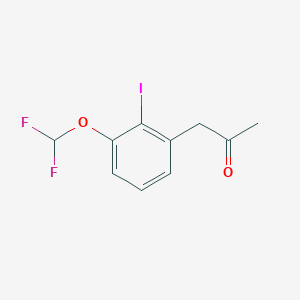


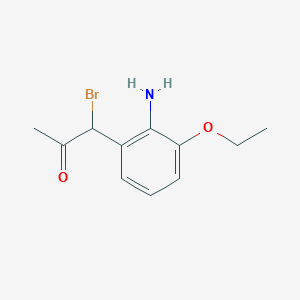

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)
